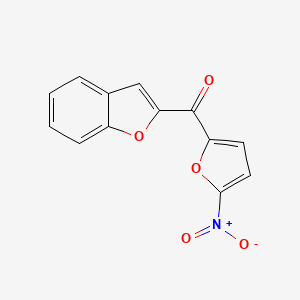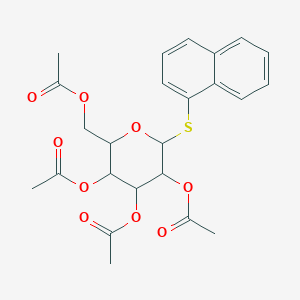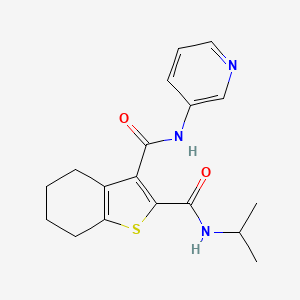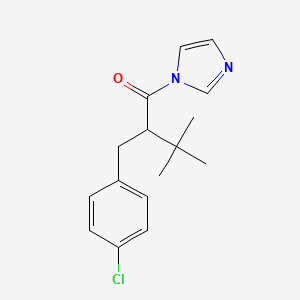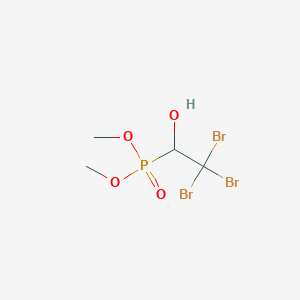
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is a chemical compound with the molecular formula C4H8Br3O4P It is characterized by the presence of three bromine atoms, a hydroxyl group, and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate typically involves the reaction of dimethyl phosphite with tribromoacetaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with fewer bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Reduced phosphonates.
Substitution: Substituted phosphonates with different functional groups.
Applications De Recherche Scientifique
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants and as an additive in polymer manufacturing to enhance material properties.
Mécanisme D'action
The mechanism of action of dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can form strong bonds with metal ions and other electrophilic species, leading to the inhibition of enzymatic activity or alteration of biochemical pathways. The presence of bromine atoms enhances its reactivity and allows for selective targeting of specific molecular sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with chlorine atoms instead of bromine.
Dimethyl (2,2,2-tribromo-1-hydroxypropyl)phosphonate: Similar but with a different alkyl chain length.
Uniqueness
Dimethyl (2,2,2-tribromo-1-hydroxyethyl)phosphonate is unique due to the presence of three bromine atoms, which impart distinct chemical properties such as higher reactivity and selectivity in reactions. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
89125-43-9 |
|---|---|
Formule moléculaire |
C4H8Br3O4P |
Poids moléculaire |
390.79 g/mol |
Nom IUPAC |
2,2,2-tribromo-1-dimethoxyphosphorylethanol |
InChI |
InChI=1S/C4H8Br3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 |
Clé InChI |
XDEUQGWSPGVPSM-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C(Br)(Br)Br)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


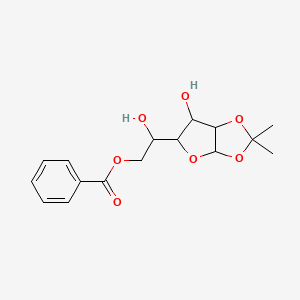

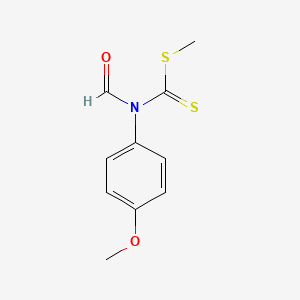



![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

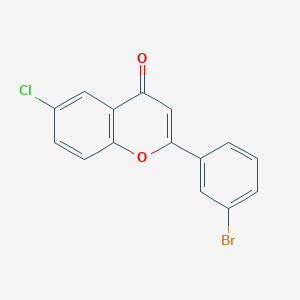
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
